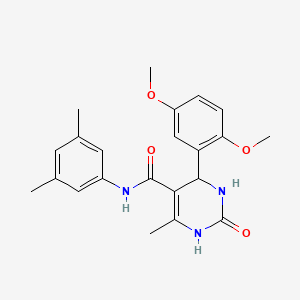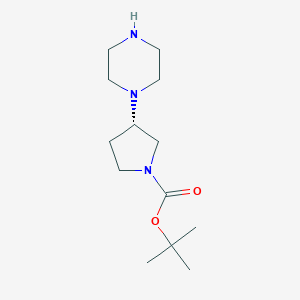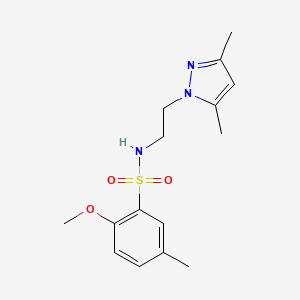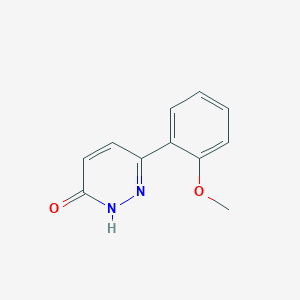
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole” is a chemical compound with the CAS Number: 1032452-86-0 . It has a molecular weight of 243.7 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClN3/c1-17-8-10 (9-4-2-3-5-12 (9)17)11-6-7-15-13 (14)16-11/h2-8H,1H3 . This indicates the presence of a pyrimidine ring attached to an indole ring via a carbon-chlorine bond.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Pyrimidine derivatives, including “3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole”, have been reported to have anticancer properties . They have been used in the modulation of myeloid leukemia .
Antimicrobial Applications
Pyrimidine derivatives have been reported to have antimicrobial properties . This suggests that “3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole” could potentially be used in the development of new antimicrobial agents .
Antifungal Applications
In addition to their antimicrobial properties, pyrimidine derivatives have also been reported to have antifungal properties . This suggests that “3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole” could potentially be used in the development of new antifungal agents .
Antiparasitic Applications
Pyrimidine derivatives have been reported to have antiparasitic properties . This suggests that “3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole” could potentially be used in the development of new antiparasitic agents .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that indole-based compounds, such as this one, are often used in the development of new drugs for various diseases, including cancer . The nitrogen-bearing heterocycle indole scaffold is considered one of the most privileged pharmacophores in heterocyclic compounds .
Mode of Action
It is synthesized through a nucleophilic aromatic substitution reaction between 1-methylindole and 2,4-dichloropyrimidine or 2,4-dichloro-6-methylpyrimidine .
Biochemical Pathways
It is known that indole-based compounds often interact with various biochemical pathways, influencing cellular processes .
Result of Action
Indole-based compounds are known for their potential anticancer relevance .
Eigenschaften
IUPAC Name |
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-8-3-2-4-9-10(7-16-12(8)9)11-5-6-15-13(14)17-11/h2-7,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBDMYMILZQSKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=NC(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2364273.png)

![8-(2-Chlorobenzyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364277.png)
![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)
![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)

![N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2364286.png)

![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2364288.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2364289.png)